molecular formula C6H6BrN3O B11892255 1-(5-Bromopyridin-2-yl)urea

1-(5-Bromopyridin-2-yl)urea

Cat. No.: B11892255
M. Wt: 216.04 g/mol
InChI Key: VFNIHYQRRPITDE-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)urea is an organic compound with the chemical formula C6H6BrN3O It is a derivative of pyridine, a basic heterocyclic organic compound, and urea, a compound with significant biological and industrial importance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-2-yl)urea typically involves the reaction of 5-bromopyridine-2-amine with an isocyanate or a carbamate. One common method includes the following steps:

    Starting Material: 5-bromopyridine-2-amine.

    Reaction with Isocyanate: The amine group of 5-bromopyridine-2-amine reacts with an isocyanate (e.g., phenyl isocyanate) to form the corresponding urea derivative.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions, and may require a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Conditions typically involve the use of polar aprotic solvents and heating.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

    Reduction Products: Reduction typically yields the corresponding amine derivatives.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, including anticancer and antiviral drugs.

    Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)urea depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromine atom and the urea moiety play crucial roles in binding to the target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary but often include key enzymes or receptors in disease-related pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyridin-3-yl)urea: Similar in structure but with the bromine atom at a different position on the pyridine ring.

    1-(5-Chloropyridin-2-yl)urea: Similar but with a chlorine atom instead of bromine.

    1-(5-Methylpyridin-2-yl)urea: Similar but with a methyl group instead of bromine.

Uniqueness

1-(5-Bromopyridin-2-yl)urea is unique due to the presence of the bromine atom at the 5-position of the pyridine ring, which can significantly influence its reactivity and binding properties. This structural feature can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

(5-bromopyridin-2-yl)urea

InChI

InChI=1S/C6H6BrN3O/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11)

InChI Key

VFNIHYQRRPITDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)N

Origin of Product

United States

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